molecular formula C8H6 B144264 Phenylacetylene CAS No. 536-74-3

Phenylacetylene

Cat. No. B144264
CAS RN: 536-74-3
M. Wt: 102.13 g/mol
InChI Key: UEXCJVNBTNXOEH-UHFFFAOYSA-N
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Description

Phenylacetylene is a molecule that has been extensively studied due to its interesting properties and applications in organic synthesis. It is a molecule with multiple hydrogen bonding sites, which makes it a versatile reagent in forming diverse intermolecular structures with various other reagents. The balance between electrostatic and dispersion energy terms plays a crucial role in the interactions involving phenylacetylene .

Synthesis Analysis

The synthesis of phenylacetylene and its derivatives has been achieved through various methods. One such method involves solid-phase synthesis, where sequence-specific phenylacetylene oligomers are synthesized using a novel triazene linkage. This method allows for the production of oligomers with varying lengths and functionalities in gram quantities . Another approach is the Rh-catalyzed polymerization of phenylacetylene, which yields poly(phenylacetylene) with versatile electrical and optical properties . Additionally, phenylacetylene derivatives have been synthesized with naturally occurring molecules like sugars, leading to polymers with high molecular weights and stereoregularities .

Molecular Structure Analysis

The molecular structure of phenylacetylene has been characterized using various spectroscopic techniques. Solid-state NMR studies have provided insights into the polymerization mechanism and the structure of poly(phenylacetylene), revealing the cis-insertion mechanism of polymerization . The structural characteristics of phenylacetylene have also been examined through vibronic and rovibronic simulations, which have helped to understand the ground and excited state geometries of the molecule .

Chemical Reactions Analysis

Phenylacetylene participates in a variety of chemical reactions. One notable reaction is the Sonogashira coupling on gold surfaces, where phenylacetylene reacts with iodobenzene to yield products like biphenyl and diphenyldiacetylene. This reaction is significant in synthetic organic chemistry and demonstrates that the cross-coupling chemistry is an intrinsic property of extended metallic gold surfaces . Phenylacetylene also reacts with 1,1-difluoro-2,2-dichloroethylene to form new cyclobutane, cyclobutene, and cyclobutanone derivatives, showcasing its versatility in forming small-ring compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of phenylacetylene and its polymers have been extensively studied. Poly(phenylacetylene)s exhibit solvatochromism, where their backbone absorptions change with variations in the surrounding media. They also show Cotton effects, indicating that the chiral sugar pendants induce the polymer chain to take a helical conformation . The polymers synthesized from phenylacetylene derivatives are thermally stable and exhibit tunable backbone conjugation and chain helicity, which can be influenced by external stimuli such as solvent and pH .

Scientific Research Applications

Gold(III)-Catalyzed Hydration of Phenylacetylene

  • Application : This experiment, suitable for introductory organic chemistry laboratories, explores the regioselectivity of phenylacetylene hydration using a gold(III) catalyst in a benign methanol/water solvent system. It introduces students to alkyne chemistry and green chemistry principles (Leslie & Tzeel, 2016).

Sterically Controlled Late-Stage C-H Alkynylation of Arenes

  • Application : Phenylacetylenes, essential in organic chemistry for applications in bioactive molecules, synthetic intermediates, and functional materials, are typically prepared using Sonogashira coupling or C-H activation strategies. This paper presents an alternative approach based on arene-limited nondirected C-H activation, controlled by steric factors (Mondal et al., 2019).

Oscillatory Palladium(II) Iodide-Catalyzed Oxidative Carbonylation of Phenylacetylene

  • Application : This study investigates the oxidative carbonylation of phenylacetylene, focusing on conditions leading to oscillatory versus non-oscillatory behavior, offering insights into product distribution and high conversions (Grosjean et al., 2008).

Phenylacetylene: A Hydrogen Bonding Chameleon

  • Application : The study explores the complex hydrogen bonding of phenylacetylene, a molecule with neither lone-pair electrons nor strong acidic/basic groups, highlighting its diverse intermolecular structures with various reagents (Maity et al., 2011).

Synthesis of 1,4-Diphenyl-1,3-Diyne under Mild Conditions

  • Application : This program aims to bridge the gap between undergraduate courses and real scientific research, focusing on the Ni-Cu co-catalyzed homo coupling of phenylacetylene (Xue-gang, 2013).

Safety And Hazards

Phenylacetylene is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, skin corrosive, causes serious eye damage, and may cause cancer . It is advised to avoid contact with eyes, skin, and clothing, and to keep away from heat, sparks, and flame .

Future Directions

There are many methods used to transform phenylacetylenes. Most efforts have been focused on dehydrogenative coupling, although nucleophilic addition is often observed as a side reaction . The selectivity of these reactions used to be controlled by transition metal complexes as catalysts or bases as additives . Future directions, challenges, and perspectives in the field of plasmonic catalysis with designer nanoparticles are discussed .

properties

IUPAC Name

ethynylbenzene
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InChI

InChI=1S/C8H6/c1-2-8-6-4-3-5-7-8/h1,3-7H
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InChI Key

UEXCJVNBTNXOEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H6
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URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

120851-94-7, 25038-69-1
Record name Benzene, ethynyl-, homopolymer, (Z)-
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Record name Poly(phenylacetylene)
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DSSTOX Substance ID

DTXSID1060211
Record name Phenylacetylene
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Molecular Weight

102.13 g/mol
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Physical Description

Liquid; [Merck Index]
Record name Phenylacetylene
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Vapor Pressure

2.06 [mmHg]
Record name Phenylacetylene
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Product Name

Phenylacetylene

CAS RN

536-74-3, 28213-80-1
Record name Phenylacetylene
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Record name Ethynylbenzene
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Record name Ethynylbenzene
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Record name Benzene, ethynyl-
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Record name Phenylacetylene
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Synthesis routes and methods I

Procedure details

A copolymer prepolymer of diethynylbenzene and phenylacetylene was prepared in refluxing benzene solvent. The polymerization vessel was charged with 60 parts of a 90:10 mixture of m- and p-diethynylbenzenes, 60 parts of phenylacetylene, 600 parts of benzene and 2 parts of chlorobenzene. After heating to reflux, 5 parts of a catalyst solution prepared by adding 0.3 part of nickel acetylacetonate and 0.6 part of triphenylphosphine in 15 parts benzene were added. After 2 hours, an additional 10 parts of this catalyst solution was added. After 5 hours, gas-liquid chromatographic analysis showed that 74% of the diethynylbenzenes and 35% of the phenylacetylene had been converted to copolymer. The copolymer was precipitated by adding the solution to five times its volume of petroleum ether, 26 parts being recovered. This product had a number average molecular weight of about 3,000, an acetylene content of 8.9%, and an aromatic to olefin proton ratio of 5.5:1.
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m- and p-diethynylbenzenes
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Synthesis routes and methods II

Procedure details

To a 300 mL stainless steel autoclave equipped with two sapphire windows containing Rh(acac)(CO)2 (10.4 mg, 4×10-2 mmol) and phosphite ligand MCP-1 (8×10-2 mmol) was added phenylacetylene (204 mg, 2.0 mmol) and n-undecane (156 mg, 1.0 mmol) (the internal standard for GC analysis). The air was replaced by CO through pressurization (2-3 atm) and release for 2-3 times, and CO (7 atm) was introduced followed by H2 (14 atm). The reaction vessel was cooled to -60° C. and CO2 (78 atm) was introduced. The mixture was allowed to stir at 60° C. and 100 atm for 20 h. The autoclave was cooled to 0° C. and all the gasses were carefully released. The conversion of the reaction was estimated by 1H NMR analysis and the products ratio and yields were determined by GLC analysis using an authentic sample of each aldehyde. Products were also identified by 1H NMR analyses. Under these conditions, a considerable amount of styrene formed through hydrogenation of phenylacetylene remained unreacted (20%) at 80% conversion. A mixture of saturated and unsaturated aldehydes was formed in 60% yield, which consisted of 3-phenylpropanal (46%). 2-phenylpropanal (48%), 3-phenylpropenal (0.4%), and 2-phenylpropenal (5.6%).
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Rh(acac)(CO)2
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Synthesis routes and methods III

Procedure details

Although mono-oxazolidines have been used for alkylation and alkynylation of aldehydes, the C2-symmetry of bisoxazolidine 1 provides superior results and appears to be crucial for both catalytic activity and asymmetric induction. For example, see: (a) Prasad, K. R. K.; Joshi, N. N. J. Org. Chem. 1997, 62, 3770-3771; (b) Kang, Y.; Wang, R.; Liu, L.; Da, C.; Yan, W.; Xu, Z. Tetrahedron Lett. 2005, 46, 863-865; and (c) Kang, Y. F.; Liu, L.; Wang, R.; Zhou, Y.-F. Yan, W. J. Adv. Synth. Catal. 2005, 347, 243-247. For comparison, we prepared a (1R,2S)-cis-1-amino-2-indanol-derived oxazolidine 2 using cyclohexanone instead of cyclohexanedione and tested its catalytic performance under the same reaction conditions. Alkynylation of benzaldehyde with phenylacetylene in the presence of 10 mol % of 2 gave the corresponding alcohol in only 76% yield and 17% ee (FIG. 3B).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phenylacetylene
Reactant of Route 2
Reactant of Route 2
Phenylacetylene
Reactant of Route 3
Phenylacetylene
Reactant of Route 4
Phenylacetylene
Reactant of Route 5
Phenylacetylene
Reactant of Route 6
Phenylacetylene

Citations

For This Compound
61,600
Citations
F Freire, E Quinoa, R Riguera - Chemical Reviews, 2016 - ACS Publications
… interactions originating in helical poly(phenylacetylene)s containing as pendant groups … In this study, each molecule of the amino acid was attached to the poly(phenylacetylene) …
Number of citations: 215 pubs.acs.org
BZ Tang, WH Poon, SM Leung, WH Leung… - Macromolecules, 1997 - ACS Publications
Most chemical reactions use organic solvents, some of which are toxic and hazardous. Water is a nontoxic and inexpensive natural resource, and replacement of organic solvents in …
Number of citations: 222 pubs.acs.org
P Maity, H Tsunoyama, M Yamauchi… - Journal of the …, 2011 - ACS Publications
… We prepared organogold clusters by reacting phenylacetylene with Au clusters weakly … :PVP was then mixed with a toluene solution of phenylacetylene (2) by either batch or microfluidic …
Number of citations: 162 pubs.acs.org
BZ Tang, H Xu - Macromolecules, 1999 - ACS Publications
Carbon nanotube-containing poly(phenylacetylenes) (NT/PPAs) are prepared by in situ polymerizations of phenylacetylene catalyzed by WCl 6 −Ph 4 Sn and [Rh(nbd)Cl] 2 (nbd = 2,5-…
Number of citations: 716 pubs.acs.org
S Maity, M Guin, PC Singh, GN Patwari - ChemPhysChem, 2011 - Wiley Online Library
… phenylacetylene (ethynylbenzene) as a representative example. The choice of phenylacetylene … Two of the three sites available on phenylacetylene are hydrogen-bond acceptor sites in …
T Masuda, N Sasaki, T Higashimura - Macromolecules, 1975 - ACS Publications
… that phenylacetylene was polymerized by WCle or M0CI5 to produce poly (phenylacetylene) s … The effects of solvent and ring substituent on the polymeriza-tion of phenylacetylene were …
Number of citations: 249 pubs.acs.org
T Masuda, K Hasegawa, T Higashimura - Macromolecules, 1974 - ACS Publications
… poly (phenylacetylene) having high molecular weight (5,000-15,000). Phenylacetylene was found … Polymerization of phenylacetylene has been attempted under various conditions, for …
Number of citations: 252 pubs.acs.org
J Zhang, DJ Pesak, JL Ludwick… - Journal of the American …, 1994 - ACS Publications
… a convergent and efficient approach to phenylacetylene sequences (PASs) of tightly … to phenylacetylene macrocycles (PAMs) in high yieldupon cyclization.7 The phenylacetylene unit …
Number of citations: 256 pubs.acs.org
J Herzler, P Frank - Berichte der Bunsengesellschaft für …, 1992 - Wiley Online Library
Hydrogen atom abstraction from phenylacetylene (C 6 H 5-C 2 H) like its reaction with hydrogen atoms have been studied at elevated temperatures behind reflected shocks.-The …
Number of citations: 51 onlinelibrary.wiley.com
AS Shetty, J Zhang, JS Moore - Journal of the American Chemical …, 1996 - ACS Publications
… Here we report in detail the self-association of phenylacetylene macrocycles (PAMs) in … phenylacetylene oligomers. Combinations of ortho-, meta-, and para-substituted phenylacetylene …
Number of citations: 545 pubs.acs.org

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